PROTAC STAT3 degrader-3

STAT3 PROTAC Chemical Structure

PROTAC STAT3 degrader-3 (S3D1) offers a structurally unique cereblon-recruiting system with a pentafluorobenzenesulfonamide warhead and PEG linker, validated in NSCLC and HCC cells. It differs significantly from other STAT3 PROTACs in potency and selectivity. This tool compound is ideal for solid tumor research. Buy S3D1 for reliable, reproducible STAT3 degradation.

Molecular Formula C33H29F5N6O9S
Molecular Weight 780.7 g/mol
Cat. No. B12383239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC STAT3 degrader-3
Molecular FormulaC33H29F5N6O9S
Molecular Weight780.7 g/mol
Structural Identifiers
SMILESCN(CC(=O)NC1=CC=C(C=C1)C(=O)NCCOCCNC2=CC=CC3=C2C(=O)N(C3=O)C4CCC(=O)NC4=O)S(=O)(=O)C5=C(C(=C(C(=C5F)F)F)F)F
InChIInChI=1S/C33H29F5N6O9S/c1-43(54(51,52)29-27(37)25(35)24(34)26(36)28(29)38)15-22(46)41-17-7-5-16(6-8-17)30(47)40-12-14-53-13-11-39-19-4-2-3-18-23(19)33(50)44(32(18)49)20-9-10-21(45)42-31(20)48/h2-8,20,39H,9-15H2,1H3,(H,40,47)(H,41,46)(H,42,45,48)
InChIKeyZFSLFNCAKCNWGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC STAT3 Degrader-3 (S3D1): Baseline Characteristics and Chemical Identity


PROTAC STAT3 degrader-3 (synonym: S3D1) is a heterobifunctional proteolysis-targeting chimera (PROTAC) designed to selectively degrade the signal transducer and activator of transcription 3 (STAT3) protein [1]. The molecule comprises a pentafluorobenzenesulfonamide-derived STAT3-binding warhead (STAT3 ligand HY-163526), a cereblon (CRBN) E3 ligase ligand (HY-10984), and a polyethylene glycol-based linker [2]. With a molecular weight of 780.68 g/mol (formula C33H29F5N6O9S), this cereblon-recruiting PROTAC is structurally distinct from other STAT3 degraders that utilize alternative warheads (e.g., SI-109-based in SD-36) or linkers [3].

Why Generic Substitution Fails for STAT3 PROTACs: The Case for Compound-Specific Degrader Selection


STAT3 PROTACs are not interchangeable due to substantial variations in degradation potency (DC50 values spanning three orders of magnitude), selectivity over other STAT family members, and in vivo pharmacokinetic profiles [1]. Factors including STAT3 ligand binding affinity, linker length and composition, and the choice of E3 ligase ligand (CRBN vs. VHL) critically determine degradation efficiency and cellular context dependence [2]. For example, SD-36 exhibits a DC50 of 0.06 μM in Molm-16 cells, whereas PROTAC STAT3 degrader-2 shows a DC50 of 3.54 μM under similar conditions—a >50-fold difference in potency despite both recruiting CRBN [3]. Consequently, substituting one STAT3 degrader for another without verifying its specific degradation profile risks experimental inconsistency and misinterpretation of biological outcomes.

PROTAC STAT3 Degrader-3 (S3D1): Quantitative Comparative Evidence for Scientific Selection


Structural and Chemical Differentiation: Pentafluorobenzenesulfonamide Warhead vs. SI-109-Based Degraders

PROTAC STAT3 degrader-3 (S3D1) utilizes a pentafluorobenzenesulfonamide-derived STAT3 ligand (HY-163526) conjugated via a PEG linker to a cereblon ligand (pomalidomide analog) [1]. In contrast, the well-characterized degrader SD-36 employs an SI-109-based STAT3 warhead derived from a distinct chemical series [2]. This structural divergence is notable because the STAT3 ligand dictates SH2 domain binding affinity and, consequently, the efficiency of ternary complex formation. While direct DC50 values for S3D1 are not publicly disclosed in peer-reviewed literature, the patent describes concentration-dependent STAT3 degradation in H1299 and HepG2 cells, with observable effects at concentrations ranging from 0.1 μM to 10 μM [3]. SD-36, by comparison, achieves a DC50 of 0.06 μM (60 nM) in Molm-16 cells [4]. The molecular weight of S3D1 (780.68 g/mol) is substantially lower than that of SD-36 (1158.15 g/mol), which may influence cell permeability and solubility profiles .

STAT3 PROTAC Chemical Structure Ligand Design

Cellular Degradation Activity: S3D1 in Lung and Liver Cancer Models vs. SD-36 in Leukemia/Lymphoma

The patent for S3D1 reports concentration-dependent STAT3 protein degradation in H1299 (non-small cell lung cancer) and HepG2 (hepatocellular carcinoma) cell lines, as demonstrated by Western blot analysis [1]. Figure 1 of the patent illustrates that S3D1 reduces STAT3 protein levels across a concentration range of 0.1–10 μM after 24-hour treatment in H1299 cells [2]. In contrast, SD-36 has been extensively characterized in hematological malignancy cell lines (Molm-16, SU-DHL-1) with a reported DC50 of 0.06 μM and complete degradation achieved at 0.1–1.0 μM [3]. No direct head-to-head comparison between S3D1 and SD-36 exists in the public domain, and a precise DC50 value for S3D1 has not been disclosed. However, the documented activity of S3D1 in solid tumor-derived cell lines (H1299, HepG2) distinguishes its application context from SD-36, which is optimized for leukemia and lymphoma models [4].

STAT3 Degradation H1299 HepG2 Cell-Based Assay

E3 Ligase Recruitment Strategy: CRBN-Based PROTAC with PEG Linker vs. Alternative Linker Lengths

PROTAC STAT3 degrader-3 (S3D1) recruits the cereblon (CRBN) E3 ligase via a pomalidomide-derived ligand connected through a polyethylene glycol (PEG) linker to the STAT3 warhead [1]. The PEG linker in S3D1 comprises an ethoxyethylamine spacer (—NHCH2CH2OCH2CH2NH—), which differs from the alkyl-based linkers in SD-36 and its analogs [2]. Structure-activity relationship studies on SD-36 analogs demonstrate that linker length and composition dramatically affect degradation potency: SD-36 with an optimal linker achieves DC50 = 0.06 μM, while increasing the linker by one methylene group reduces potency to DC50 = 0.09 μM, and a two-methylene extension yields DC50 = 0.15 μM [3]. Furthermore, substitution of the lenalidomide CRBN ligand with thalidomide in compound 27 increases DC50 to 3.54 μM (>50-fold loss in potency) [4]. Although S3D1's linker SAR has not been published, its distinct PEG-based architecture may offer different physicochemical properties (e.g., solubility, flexibility) compared to the alkyl linkers in SD-36 and SD-436 .

PROTAC Design Cereblon Linker Optimization Structure-Activity Relationship

PROTAC STAT3 Degrader-3 (S3D1): Recommended Research and Industrial Application Scenarios


STAT3 Degradation Studies in Non-Small Cell Lung Cancer (NSCLC) Cell Models

Based on patent data demonstrating concentration-dependent STAT3 depletion in H1299 NSCLC cells [1], S3D1 is suitable for investigating STAT3-dependent signaling pathways in lung cancer. Researchers can employ S3D1 at concentrations between 0.1–10 μM over 24–48 hours to assess effects on STAT3 transcriptional targets (e.g., Bcl-2, c-Myc, Survivin) and cell proliferation/apoptosis in NSCLC contexts.

Hepatocellular Carcinoma (HCC) STAT3 Pathway Inhibition

The patent validates S3D1-mediated STAT3 degradation in HepG2 hepatocellular carcinoma cells [2]. This supports the use of S3D1 in HCC research, particularly for studies examining STAT3's role in liver cancer cell survival, migration, and invasion. The compound may serve as a chemical probe to dissect STAT3-driven oncogenic programs in HCC.

Comparative PROTAC Profiling in Solid Tumor vs. Hematological Malignancy Models

S3D1 offers a structurally distinct cereblon-recruiting PROTAC with a pentafluorobenzenesulfonamide warhead, validated in solid tumor cell lines (H1299, HepG2) [3]. In contrast, SD-36 and SD-436 are optimized for leukemia and lymphoma models [4]. Researchers conducting comparative analyses of STAT3 degradation across different cancer types can utilize S3D1 as a solid tumor-focused tool compound, enabling side-by-side assessment of degradation efficiency and downstream biological effects in distinct cellular contexts.

PROTAC Linker Optimization and Structure-Activity Relationship (SAR) Studies

The PEG-based linker in S3D1 represents a distinct chemical scaffold compared to the alkyl linkers in SD-36 and SD-436 [5]. Medicinal chemistry teams engaged in STAT3 PROTAC development can use S3D1 as a reference compound to benchmark the impact of linker composition (PEG vs. alkyl) on degradation kinetics, ternary complex formation, and cellular permeability in a cereblon-recruiting system.

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